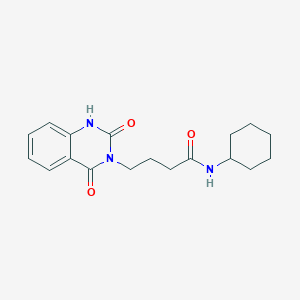
N-cyclohexyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide, commonly referred to as C-DQA, is a synthetic compound that has been studied extensively in recent years due to its potential applications in scientific research. C-DQA has a wide range of applications, including in drug development, biochemistry, and physiology.
科学的研究の応用
C-DQA has been studied extensively for its potential applications in scientific research. It has been found to be a useful tool in drug development due to its ability to modulate the activity of certain enzymes and receptors. Additionally, C-DQA has been used in biochemistry to study the structure and function of proteins and in physiology to study the effects of drugs on the body. Furthermore, C-DQA has been used to study the effects of environmental pollutants on the human body.
作用機序
The mechanism of action of C-DQA is not yet fully understood. However, it is believed that C-DQA binds to certain enzymes and receptors in the body, modulating their activity and thus affecting the body’s response to various stimuli. Additionally, C-DQA has been found to interact with certain proteins, affecting their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of C-DQA are still being studied. However, it has been found to have a number of beneficial effects, including the modulation of enzymes and receptors, the modulation of protein structure and function, and the modulation of the body’s response to various stimuli. Additionally, C-DQA has been found to have the potential to reduce inflammation and oxidative stress.
実験室実験の利点と制限
The use of C-DQA in laboratory experiments has a number of advantages. It is relatively easy to synthesize in a laboratory setting, and it has a wide range of applications. Additionally, C-DQA is relatively stable and has a low toxicity profile. However, there are some limitations to the use of C-DQA in laboratory experiments. It has a relatively short half-life, and it is not always easy to obtain in a pure form.
将来の方向性
The potential applications of C-DQA are vast and still being explored. Some potential future directions for C-DQA include its use in the development of new drugs, its use as a tool for studying the effects of environmental pollutants on the human body, and its use as an anti-inflammatory agent. Additionally, further research into the mechanism of action of C-DQA could lead to the development of more effective and targeted treatments for various diseases.
合成法
C-DQA can be synthesized in a laboratory setting using a variety of methods. The most commonly used method involves the condensation of cyclohexyl-4-aminobutanoic acid and 2,4-dioxotetrahydroquinazoline in the presence of a base catalyst, such as sodium hydroxide. This reaction yields C-DQA in a relatively pure form. Other methods for synthesizing C-DQA include the reaction of cyclohexyl-4-aminobutanoic acid with 2,4-dioxotetrahydroquinazoline in the presence of a strong acid, such as hydrochloric acid, and the reaction of cyclohexyl-4-aminobutanoic acid with 2,4-dioxotetrahydroquinazoline in the presence of a strong base, such as sodium hydroxide.
特性
IUPAC Name |
N-cyclohexyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-16(19-13-7-2-1-3-8-13)11-6-12-21-17(23)14-9-4-5-10-15(14)20-18(21)24/h4-5,9-10,13H,1-3,6-8,11-12H2,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYXGPZUTOWHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2,4-dioxo-3-(5-{[3-(propan-2-yloxy)propyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521822.png)
![methyl 3-{5-[(1-benzylpiperidin-4-yl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521828.png)
![methyl 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521829.png)
![methyl 3-{6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521838.png)
![methyl 3-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521839.png)
![methyl 2,4-dioxo-3-{6-oxo-6-[4-(pyrimidin-2-yl)piperazin-1-yl]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521852.png)
![methyl 3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521857.png)
![methyl 3-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521859.png)
![methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521861.png)
![methyl 3-(5-{[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521867.png)
![methyl 2,4-dioxo-3-(5-{[3-(piperidin-1-yl)propyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521873.png)
![3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6521876.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B6521882.png)
![N-[(2-chlorophenyl)methyl]-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6521884.png)